molecular formula C12H11BClNO3 B1523257 (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid CAS No. 850864-58-3

(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid

Cat. No. B1523257
M. Wt: 263.48 g/mol
InChI Key: WSTGGDQWIOLAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid” is a type of boronic acid derivative . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They are used as building blocks and synthetic intermediates .


Molecular Structure Analysis

The molecular structure of boronic acids plays a crucial role in their reactivity and function. The boronic acid moiety has become a very important functional group since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings . The chemical shift of the boronic acid transforming into the boronate ester can be monitored at pHs ranging from 2 to 10 .


Chemical Reactions Analysis

Boronic acids are involved in a variety of chemical reactions. They are used in Suzuki-Miyaura couplings, Petasis reactions, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . They are also investigated as reversible covalent inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids are crucial for their function. For instance, the necessity to use pHs above their pKa’s to induce complexation, and that the pKa’s change in the presence of diols .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : This compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The process involves the use of a palladium catalyst and an organoboron reagent (like the compound ) under mild and functional group tolerant reaction conditions .
    • Results : The SM coupling has been successful in creating new carbon-carbon bonds, which is fundamental in the synthesis of many organic compounds .
  • Synthesis of Boronic Acids and Boronates

    • Field : Organic Synthesis
    • Application : This compound can be used in the synthesis of boronic acids and boronates .
    • Method : Various methods exist, including the use of Grignard reagents with pinacolborane at ambient temperature, or the use of electroreductive conditions with pinacolborane .
    • Results : These methods have been successful in producing boronic esters in good to excellent yields .
  • Catalyst for Regioselective Activation

    • Field : Catalysis
    • Application : Borinic acid derivatives, such as this compound, have been used as catalysts for regioselective activation of polyols or epoxide opening .
    • Method : While the exact method isn’t specified, it likely involves the use of the compound as a catalyst in a reaction involving polyols or epoxides .
    • Results : The use of these catalysts has allowed for regioselective activation, improving the efficiency and selectivity of these reactions .

Safety And Hazards

When handling “(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid”, it is recommended to do so in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, formation of dust and aerosols, and prevent fire caused by electrostatic discharge steam .

Future Directions

The future directions of boronic acid research involve developing more efficient and cost-effective synthesis methods, improving solubility in aqueous solutions, identifying potential applications in materials science, and optimizing drug-like properties for potential drug discovery. The relevance of extending the studies with boronic acids in Medicinal Chemistry is reinforced, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(5-chloro-2-phenylmethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BClNO3/c14-10-6-11(13(16)17)12(15-7-10)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTGGDQWIOLAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCC2=CC=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681520
Record name [2-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid

CAS RN

850864-58-3
Record name B-[5-Chloro-2-(phenylmethoxy)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850864-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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